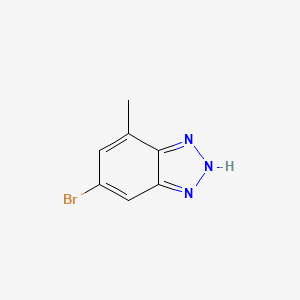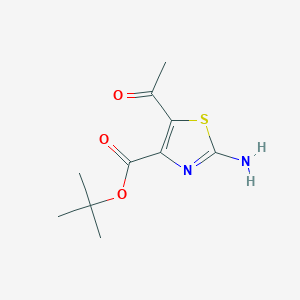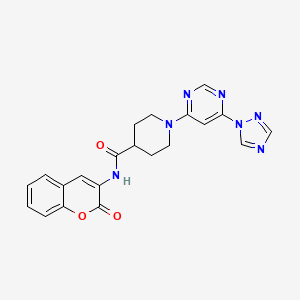![molecular formula C13H10ClN3O2 B2846951 1-[(6-Chloro-3-pyridinyl)methyl]-4-methoxy-2-oxo-1,2-dihydro-3-pyridinecarbonitrile CAS No. 159461-19-5](/img/structure/B2846951.png)
1-[(6-Chloro-3-pyridinyl)methyl]-4-methoxy-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-[(6-Chloro-3-pyridinyl)methyl]-4-methoxy-2-oxo-1,2-dihydro-3-pyridinecarbonitrile” has a CAS Number of 886361-80-4 . It has a molecular weight of 270.72 . The IUPAC name of the compound is 1-[(6-chloro-3-pyridinyl)methyl]-1H-indole-3-carbaldehyde .
Molecular Structure Analysis
The InChI code for the compound is 1S/C15H11ClN2O/c16-15-6-5-11(7-17-15)8-18-9-12(10-19)13-3-1-2-4-14(13)18/h1-7,9-10H,8H2 . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them.Physical and Chemical Properties Analysis
The compound has a melting point of 136-138 degrees Celsius . More research is needed to provide a detailed physical and chemical properties analysis.Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Spectroscopic Analysis : Research has synthesized various pyridine derivatives, including 4-(methoxymethyl)-6-methyl-2-oxo-1, 2-dihydropyridine-3-carbonitrile, and analyzed their structural features using IR, electronic spectroscopy, and X-ray diffraction methods. These compounds exhibit fluorescence in different solvents, indicating their potential in optical applications (Cetina et al., 2010).
X-ray and Spectroscopic Analysis of Hydrazino Derivatives : The structural analysis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile revealed unique structural differences and supramolecular structures, contributing to the understanding of pyridine derivatives' chemical properties (Tranfić et al., 2011).
Optical and Electronic Applications
- Optical and Junction Characteristics : The study of pyrazolo pyridine derivatives for their thermal, structural, optical, and diode characteristics suggests potential uses in electronic devices and photosensors, highlighting the importance of pyridine derivatives in developing new materials for electronics (Zedan et al., 2020).
Corrosion Inhibition
- Corrosion Inhibition Studies : Pyridine derivatives have shown significant potential as corrosion inhibitors for mild steel in acidic environments. This application is crucial for protecting industrial materials, with research providing insights into the mechanisms and effectiveness of these compounds in corrosion protection (Ansari et al., 2015).
Antimicrobial Activity
- Antimicrobial Properties : Certain pyridine derivatives incorporating the 6-methylchromone moiety have been synthesized and tested for antimicrobial activity, offering new avenues for developing antibacterial and antifungal agents (Ibrahim et al., 2011).
Safety and Hazards
Mechanism of Action
Target of Action
The compound’s primary target is the CHRNA7-FAM7A fusion protein in humans . This protein plays a crucial role in the nervous system, particularly in the transmission of nerve impulses.
Mode of Action
The compound interacts with its target by binding to the CHRNA7-FAM7A fusion protein . This interaction can lead to changes in the protein’s function, potentially altering nerve impulse transmission.
Pharmacokinetics
It is known that the compound is highly soluble , which could impact its bioavailability
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, it is known that the compound is highly soluble , which could impact its distribution in the environment. Additionally, it is persistent in soil , which could affect its long-term environmental impact.
Biochemical Analysis
Biochemical Properties
The compound 1-[(6-Chloro-3-pyridinyl)methyl]-4-methoxy-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is known to interact with the nicotinic acetylcholine receptor of insects . It acts as an agonist at this receptor, exciting specific nerve cells . The compound’s selective toxicity to insects over mammals is attributed to differences in the binding affinity or potency at the nicotinic acetylcholine receptor .
Cellular Effects
In insects, this compound causes a loss of leg strength, leg tremors, body shaking, and eventually death . This is due to its agonistic action on the postsynaptic nicotinic acetylcholine receptor of insects .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the nicotinic acetylcholine receptor . It acts as an agonist, mimicking the action of acetylcholine and exciting specific nerve cells . This leads to the observed symptoms in insects, including loss of leg strength and tremors .
Properties
IUPAC Name |
1-[(6-chloropyridin-3-yl)methyl]-4-methoxy-2-oxopyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O2/c1-19-11-4-5-17(13(18)10(11)6-15)8-9-2-3-12(14)16-7-9/h2-5,7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYXLKJGRCGEEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=O)N(C=C1)CC2=CN=C(C=C2)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 2,7-diazaspiro[4.6]undecane-2-carboxylate](/img/structure/B2846876.png)
![3-benzyl-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-(4-ethoxyphenyl)-3-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2846880.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethoxybenzamide](/img/structure/B2846881.png)
![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2846882.png)


![Sodium 2-[4-(dimethylamino)pyridin-2-yl]acetate](/img/structure/B2846887.png)
![N-[3-(2-ethoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]-2,2-diphenylacetamide](/img/structure/B2846889.png)
![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride](/img/structure/B2846890.png)
